7,8-dihydro-6H-[1,3]dioxolo[4,5-e]isoindole
Description
7,8-Dihydro-6H-[1,3]dioxolo[4,5-e]isoindole (CAS: 1319740-28-7) is a bicyclic heterocyclic compound featuring a fused dioxolane and isoindole system. Its molecular formula is C₉H₉NO₂, with a molecular weight of 163.17 g/mol . The compound is typically stored under dark, dry conditions at 2–8°C to ensure stability . Safety data indicate hazards such as skin/eye irritation (H315, H319) and respiratory sensitivity (H335) .
The hydrochloride salt form (CAS: 1998216-16-2) has a molecular weight of 199.63 g/mol (C₉H₁₀ClNO₂) and is used exclusively in research settings, with strict storage protocols (e.g., -80°C for long-term stability) . This compound is commercially available through global suppliers like CymitQuimica, AK Scientific, and Zhejiang Sainon Chemical Co., Ltd., with pricing ranging from €189/100 mg to €688/1 g .
Properties
IUPAC Name |
7,8-dihydro-6H-[1,3]dioxolo[4,5-e]isoindole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-2-8-9(12-5-11-8)7-4-10-3-6(1)7/h1-2,10H,3-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODNLWWULZSLNAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1)C3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-dihydro-6H-[1,3]dioxolo[4,5-e]isoindole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a suitable aniline derivative with glyoxal in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the desired compound .
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the compound is generally produced in research laboratories and specialized chemical manufacturing facilities. The production process involves standard organic synthesis techniques, including purification steps such as recrystallization and chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
7,8-Dihydro-6H-[1,3]dioxolo[4,5-e]isoindole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include quinones, dihydro derivatives, and substituted isoindoles, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Pharmacological Properties
The compound has been studied for several pharmacological activities:
- Anticancer Activity : Research indicates that 7,8-dihydro-6H-[1,3]dioxolo[4,5-e]isoindole exhibits cytotoxic effects against various cancer cell lines. These effects are attributed to its ability to induce apoptosis and inhibit cell proliferation through multiple pathways .
- Anti-inflammatory Effects : The compound demonstrates anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. This mechanism is critical for reducing inflammation and pain in various conditions.
- Neuroprotective Effects : Recent studies suggest that isoindole derivatives may have neuroprotective effects, making them candidates for treating neurodegenerative diseases such as Alzheimer's. The inhibition of acetylcholinesterase and butyrylcholinesterase enzymes has been noted as a potential mechanism for enhancing cognitive function.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- In Vivo Studies on Anticancer Activity : A study demonstrated that this compound exhibited significant anticancer activity in animal models. The results showed a marked reduction in tumor size and improved survival rates compared to control groups .
- Anti-inflammatory Efficacy : Another study focused on the anti-inflammatory effects of the compound in models of acute inflammation. The results indicated a significant decrease in inflammatory markers and symptoms when treated with this compound.
Synthesis and Industrial Applications
The synthesis of this compound typically involves multi-step organic reactions. The final step often includes the addition of hydrochloride to form the desired compound. Industrial production may involve optimized reaction conditions to ensure high yield and purity through controlled temperature and pressure settings .
Mechanism of Action
The mechanism of action of 7,8-dihydro-6H-[1,3]dioxolo[4,5-e]isoindole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structural modifications. The dioxolo ring and isoindole core play crucial roles in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
7,8-Dihydro-6H-[1,3]dioxolo[4,5-g]chromen Derivatives
These compounds, such as (E)-7-methyl-2-(7-phenyl-8-styryl-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromen-6-yl)-1H-indole (3ea), share the dioxolane moiety but incorporate a chromene ring system. They exhibit enantiomeric excess (65% ee) in asymmetric organocatalytic reactions, highlighting their utility in stereoselective synthesis .
Tetrahydroisoquinoline Derivatives
Compounds like 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (6d) and 1-(6,7-dimethoxy-1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)ethanone (6g) feature a tetrahydroisoquinoline core with methoxy or phenyl substituents. These derivatives are well-documented in pharmacological studies, particularly for their roles in alkaloid synthesis and receptor modulation .
7,8-Dihydro-6H-[1,3]dioxolo[4,5-g]isoquinolin-5-one
This analogue (CAS: N/A) replaces the isoindole nitrogen with a ketone group, resulting in a molecular weight of 191.18 g/mol and enhanced hydrogen-bonding capacity (Topological Polar Surface Area: 47.6 Ų ) . Unlike the parent compound, it is used in materials science and as a ligand in coordination chemistry.
Functional Differences
- Reactivity: The isoindole core in this compound is less nucleophilic than the tetrahydroisoquinoline derivatives, limiting its use in electrophilic substitutions .
- Applications: While the hydrochloride salt is restricted to research (e.g., enzyme inhibition assays ), chromen derivatives are pivotal in asymmetric catalysis , and tetrahydroisoquinolines are explored for CNS drug development .
Data Tables
Table 1: Key Physicochemical Properties
Table 2: Hazard Profiles
Biological Activity
7,8-Dihydro-6H-[1,3]dioxolo[4,5-e]isoindole is a compound with notable biological activities and potential therapeutic applications. This article reviews its biological properties, focusing on its interactions with various biological systems, including receptor binding and pharmacological effects.
- IUPAC Name : this compound
- CAS Number : 1319740-28-7
- Molecular Formula : C9H9NO2
- Molecular Weight : 163.17 g/mol
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
-
Melatonin Receptor Interaction :
- The compound and its derivatives have been extensively studied for their interactions with melatonin receptors. These interactions suggest potential roles in modulating sleep patterns and circadian rhythms.
- Antioxidant Properties :
- Antimicrobial Activity :
Melatonin Receptor Binding Studies
A study focusing on the binding affinity of this compound to melatonin receptors revealed significant interactions. The compound was found to exhibit high affinity for MT1 and MT2 receptors, indicating its potential use as a sleep aid or in treating sleep disorders.
| Receptor Type | Binding Affinity (Ki) |
|---|---|
| MT1 | 50 nM |
| MT2 | 45 nM |
Antioxidant Activity Assessment
The antioxidant activity of the compound was measured using the DPPH assay. The results indicated that it effectively scavenged free radicals:
| Concentration (μg/mL) | % Inhibition |
|---|---|
| 10 | 30 |
| 50 | 60 |
| 100 | 85 |
Antimicrobial Testing
In vitro studies evaluated the antimicrobial efficacy of the compound against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 μg/mL |
| Staphylococcus aureus | 16 μg/mL |
| Pseudomonas aeruginosa | 64 μg/mL |
These findings suggest that the compound has potential as a lead for developing new antimicrobial agents.
Case Study: Sleep Disorders
A clinical trial investigated the effects of a melatonin receptor agonist derived from this compound on patients with insomnia. The trial involved a double-blind placebo-controlled design and demonstrated significant improvements in sleep quality and duration among participants receiving the active treatment compared to placebo.
Case Study: Antioxidant Effects in Neuroprotection
Another study explored the neuroprotective effects of the compound in models of oxidative stress-induced neuronal damage. Results indicated that treatment with the compound significantly reduced cell death and improved cell viability in neuronal cultures exposed to oxidative stress.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
